![molecular formula C9H15NO2 B1332023 [(3R)-1-azabicyclo[2.2.2]octan-3-yl] acetate CAS No. 59653-40-6](/img/structure/B1332023.png)

[(3R)-1-azabicyclo[2.2.2]octan-3-yl] acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

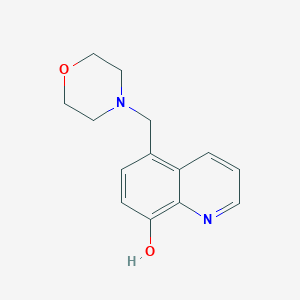

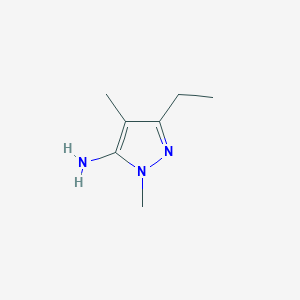

[(3R)-1-azabicyclo[2.2.2]octan-3-yl] acetate is a chemical compound that is part of a class of bicyclic structures with potential applications in radiopharmaceuticals and positron emission tomography (PET) imaging. The compound is related to derivatives that have been synthesized and evaluated for their affinity to muscarinic-cholinergic receptors (mAChR), which are prevalent in the central nervous system and play a crucial role in various neurological functions.

Synthesis Analysis

The synthesis of related compounds has been achieved through different approaches. For instance, radioiodinated derivatives of 1-azabicyclo[2.2.2]oct-3-yl alpha-hydroxy-alpha-(4-iodophenyl)-alpha-phenylacetate were synthesized using the Wallach triazene approach, which was found to be necessary for no carrier added labeling and provided better results than direct electrophilic iodination . Similarly, fluorine-18 labeled isomers of 1-azabicyclo[2.2.2]oct-3-yl-α-(1-fluoropent-5-yl)-α-hydroxy-α-phenylacetate were synthesized via a two-step procedure, yielding radiolabeled compounds suitable for PET imaging .

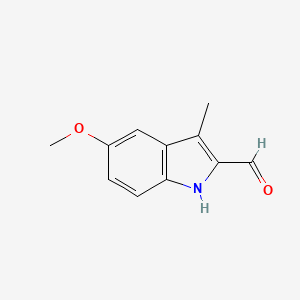

Molecular Structure Analysis

The molecular structure of related compounds has been studied using various spectroscopic techniques. For example, a series of esters derived from (±) 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride were analyzed by NMR spectroscopy, including 1H-1H COSY, NOESY, and 1H-13C correlation spectra, which facilitated the unambiguous assignment of the bicyclic carbon and proton resonances . Additionally, the crystal structure of one of the derivatives was determined by X-ray diffraction, providing detailed insights into the three-dimensional arrangement of the atoms within the molecule .

Chemical Reactions Analysis

The chemical reactions involving these compounds are primarily focused on their interactions with biological targets, such as muscarinic receptors. The binding affinities of the synthesized compounds to various mAChR subtypes have been evaluated in vitro, revealing that certain stereoisomers exhibit high affinity for these receptors . These interactions are crucial for the potential use of these compounds as imaging agents in neurological studies.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as stability and solubility, are important for their application as radiopharmaceuticals. For instance, in vivo biodistribution studies of fluorine-18 labeled compounds showed significant uptake in cerebral regions rich in mAChRs and demonstrated in vivo stability, as indicated by low accumulation of fluorine-18 in the bone . The metabolic stability of these compounds has also been assessed, with some showing that a large percentage of the radioactivity localized in the brain and heart migrated on thin-layer chromatography (TLC) with the same mobility as the parent compound .

Wissenschaftliche Forschungsanwendungen

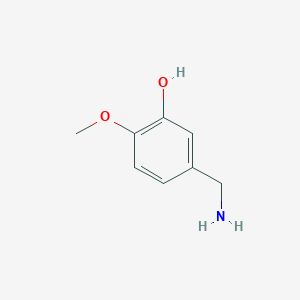

Alpha7 Nicotinic Acetylcholine Receptor Agonists

Compounds related to [(3R)-1-azabicyclo[2.2.2]octan-3-yl] acetate have been studied for their potential in treating cognitive deficits in schizophrenia. For instance, N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide (PHA-543,613) is a potent and selective alpha7 nicotinic acetylcholine receptor (alpha7 nAChR) agonist. It demonstrates efficacy in auditory sensory gating and cognitive performance models, showing promise for cognitive impairment associated with schizophrenia (Wishka et al., 2006).

Structural and Molecular Studies

Structural studies of compounds structurally similar to [(3R)-1-azabicyclo[2.2.2]octan-3-yl] acetate have been conducted. For example, the synthesis and molecular structure of chiral tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, as a chiral cyclic amino acid ester, provides insights into the physical characteristics and potential applications of these compounds (Moriguchi et al., 2014).

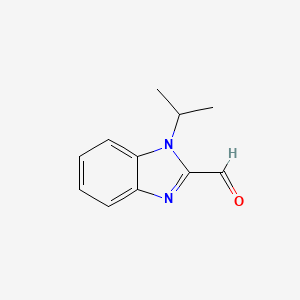

Exploration of Metabolic Pathways

The metabolism and excretion pathways of similar compounds have been explored, such as in the study of N-(3R)-1-azabicyclo[2.2.2]oct-3-ylfuro[2,3-c]pyridine-5-carboxamide. This study provided valuable information on the metabolic fate of these compounds in vivo, which is crucial for understanding their pharmacokinetic properties and potential therapeutic applications (Shaffer et al., 2006).

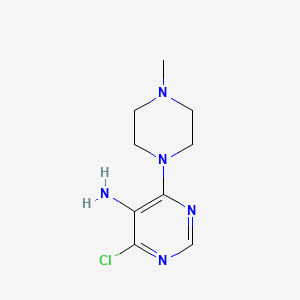

Antiprotozoal Activity

Research has also been conducted on the antiprotozoal activities of related structures. For example, 2-azabicyclo[3.2.2]nonanes, derived from bicyclo[2.2.2]octan-2-ones, showed promising in vitro antiprotozoal activity. These findings suggest potential therapeutic applications of these compounds in treating protozoal infections (Seebacher et al., 2005).

Eigenschaften

IUPAC Name |

[(3R)-1-azabicyclo[2.2.2]octan-3-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c1-7(11)12-9-6-10-4-2-8(9)3-5-10/h8-9H,2-6H2,1H3/t9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRJPSSPFHGNBMG-VIFPVBQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CN2CCC1CC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1CN2CCC1CC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(3R)-1-azabicyclo[2.2.2]octan-3-yl] acetate | |

CAS RN |

59653-40-6 |

Source

|

| Record name | Aceclidine, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059653406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ACECLIDINE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9FV0LA67OF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Chloro-5-methyl-4h-[1,2,4]triazolo[1,5-a]-pyrimidin-7-one](/img/structure/B1331948.png)

![2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-1-piperidin-1-yl-ethanone](/img/structure/B1331976.png)